molecular formula C8H4K2O12Sb2 B10768894 Antimony Potassium Tartrate CAS No. 64070-11-7

Antimony Potassium Tartrate

Cat. No.: B10768894
CAS No.: 64070-11-7
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-SOMOIXMJSA-J
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Description

Antimony Potassium Tartrate, also known as tartar emetic, is a historically significant and chemically unique compound that serves as a versatile tool in modern research. Its primary research applications are rooted in its electrochemical properties and its biological activity. In electrochemistry, it is a critical component in copper plating baths, where it acts as a brightening agent, promoting the deposition of smooth, reflective, and fine-grained copper coatings by modifying the crystallization process at the cathode. This makes it invaluable for studies in materials science and surface engineering.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve.
Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i.

CAS No.

64070-11-7

Molecular Formula

C8H4K2O12Sb2

Molecular Weight

613.83 g/mol

IUPAC Name

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1

InChI Key

GUJUCWZGYWASLH-SOMOIXMJSA-J

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Color/Form

Colorless liquid

density

2.6 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.6 g/cu cm

melting_point

630 to 635 °F (NTP, 1992)

physical_description

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide.
Transparent odorless solid;  Efflorescing on exposure to air;  Or white solid;  [Hawley] Crystalline solid;  [MSDSonline]

solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol;  insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Origin of Product

United States

Preparation Methods

Reagents and Stoichiometry

A molar ratio of 1:3 for Sb2O3\text{Sb}_2\text{O}_3 to KC4H5O6\text{KC}_4\text{H}_5\text{O}_6 is typically employed. For instance, 146.5 g (0.5 mol) of Sb2O3\text{Sb}_2\text{O}_3 reacts with 189.1 g (1.0 mol) of potassium bitartrate in 1 L of deionized water. The use of high-purity reagents (>99%) is critical to minimize impurities such as arsenic (As\text{As}) and heavy metals.

Reaction Procedure

The mixture is heated under reflux at 90–100°C for 0.5–2 hours, during which the insoluble Sb2O3\text{Sb}_2\text{O}_3 reacts to form a soluble APT complex4. Prolonged heating beyond 2 hours risks decomposition, as evidenced by the darkening of the solution4.

Crystallization and Purification

Post-reaction, the solution is vacuum-filtered to remove unreacted solids and cooled to 0–5°C to induce crystallization. APT’s solubility decreases sharply from 33.3 g/100 mL at 100°C to 8.3 g/100 mL at 0°C, enabling high recovery rates. The crystals are washed with cold ethanol to remove residual tartaric acid, yielding a product with 99.5% purity and heavy metal content below 0.0005%.

Table 1: Key Parameters for Conventional APT Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature90–100°CHigher temperatures accelerate reaction but risk decomposition
Reaction Time1–2 hoursProlonged time increases yield marginally
Cooling Rate5°C/hourSlow cooling enhances crystal size/purity
Ethanol Wash Volume100 mL per 100 g APTRemoves residual tartrates

Hydrochloric Acid-Mediated Synthesis Using Antimony Trichloride

An alternative method leveraging antimony trichloride (SbCl3\text{SbCl}_3) as the antimony source has gained traction for its faster reaction kinetics and higher purity outputs.

Reaction Mechanism

SbCl3\text{SbCl}_3 hydrolyzes in water to form antimony oxychloride (SbOCl\text{SbOCl}), which reacts with tartaric acid (C4H6O6\text{C}_4\text{H}_6\text{O}_6):

SbCl3+H2OSbOCl+2HCl\text{SbCl}3 + \text{H}2\text{O} \rightarrow \text{SbOCl} + 2\text{HCl}
SbOCl+C4H6O6+K+K(SbO)(C4H4O6)+HCl\text{SbOCl} + \text{C}4\text{H}6\text{O}6 + \text{K}^+ \rightarrow \text{K}(\text{SbO})(\text{C}4\text{H}4\text{O}6) + \text{HCl}

This pathway avoids the solubility challenges of Sb2O3\text{Sb}_2\text{O}_3, achieving 95–98% yields in under 2 hours.

Process Optimization

  • Molar Ratio : A 1:1 ratio of SbCl3\text{SbCl}_3 to tartaric acid minimizes side products.

  • pH Control : Maintaining pH 5–7 with potassium hydroxide ensures stable complexation.

  • Temperature : Reactions conducted at 70–80°C prevent HCl volatilization while promoting rapid ligand exchange.

Industrial-Scale Refinement

Patent CN103922922B details a continuous process where SbCl3\text{SbCl}_3 and tartaric acid are mixed in a 0.8 mol/L solution, reacted at 120°C for 30 minutes, and concentrated under vacuum. This method reduces production time by 60% compared to conventional approaches.

Sol-Gel Synthesis for Pharmaceutical-Grade APT

Recent advancements focus on synthesizing APT meeting pharmacopeial standards (e.g., Chinese Pharmacopoeia, USP). Patent CN104892677A introduces a sol-gel method using metastable antimonic acid (Sb2O5nH2O\text{Sb}_2\text{O}_5 \cdot n\text{H}_2\text{O}).

Preparation of Antimonic Acid Sol

Sb2O3\text{Sb}_2\text{O}_3 is dissolved in excess hydrochloric acid to form SbCl3\text{SbCl}_3, which is hydrolyzed with ammonia:

SbCl3+3NH4OHSb(OH)3+3NH4Cl\text{SbCl}3 + 3\text{NH}4\text{OH} \rightarrow \text{Sb(OH)}3 + 3\text{NH}4\text{Cl}

The resulting Sb(OH)3\text{Sb(OH)}_3 is oxidized to Sb2O5nH2O\text{Sb}_2\text{O}_5 \cdot n\text{H}_2\text{O} sol, providing a highly reactive antimony source.

Crystallization Control

The sol is mixed with potassium hydrogen tartrate and heated to 80°C, followed by vacuum concentration until crystallization initiates. Adjusting the pH to 5–7 with potassium bitartrate solution yields needle-like crystals with uniform morphology.

Table 2: Purity Profile of Sol-Gel-Derived APT

ParameterResultPharmacopeial Limit
Purity99.5%≥99.0%
Arsenic (As)<0.0005%<0.001%
Heavy Metals<0.0005%<0.001%
Loss on Drying10.2%9.5–10.5%

Emerging Techniques and Sustainability Considerations

Microwave-Assisted Synthesis

Pilot studies demonstrate that microwave irradiation (300 W, 80°C) reduces reaction times to 15–20 minutes by enhancing ion mobility4. However, scalability remains challenging due to uneven heating in large batches4.

Recycling of Mother Liquor

Patent CN104892677A highlights the reuse of crystallization mother liquor, which retains 20–30% of APT. Vacuum concentration of the liquor increases overall yield by 12–15%, aligning with green chemistry principles.

Hazard Mitigation

APT’s toxicity (LD50=110 mg/kg\text{LD}_{50} = 110\ \text{mg/kg}) necessitates closed-system reactors and ethanol scrubbers to capture antimony-containing vapors. Modern facilities employ real-time pH and temperature monitoring to prevent runaway reactions .

Chemical Reactions Analysis

Preparation Reactions

APT is synthesized through two primary routes:

Route 1 (Stoichiometric Reaction):
2 KOH+Sb2O3+(HOCHCO2H)2K2Sb2(C4H2O6)2+3 H2O2\ \text{KOH} + \text{Sb}_2\text{O}_3 + (\text{HOCHCO}_2\text{H})_2 \rightarrow \text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 + 3\ \text{H}_2\text{O}
This reaction involves antimony trioxide (Sb2O3\text{Sb}_2\text{O}_3) and tartaric acid ((HOCHCO2H)2(\text{HOCHCO}_2\text{H})_2) in the presence of potassium hydroxide .

Route 2 (Excess Tartaric Acid):
2 KOH+Sb2O3+4 (HOCHCO2H)22 KSb(C4H2O6)2+2 H2O2\ \text{KOH} + \text{Sb}_2\text{O}_3 + 4\ (\text{HOCHCO}_2\text{H})_2 \rightarrow 2\ \text{KSb}(\text{C}_4\text{H}_2\text{O}_6)_2 + 2\ \text{H}_2\text{O}
Excess tartaric acid produces a monoanionic salt, altering the stoichiometry of the product .

Structural Reactivity

APT’s structure involves a dimeric antimony tartrate complex (Sb2(C4H2O6)22\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2^{2-}) with potassium ions as counterions. The antimony centers adopt distorted square pyramidal geometries, coordinated by tartrate ligands. This arrangement confers stability and enables its use as a resolving agent in chiral separations .

Key Structural Features:

Parameter Detail
Molecular SymmetryD2D_2 symmetry with two Sb(III) centers bonded in distorted geometries
Ligand CoordinationTartrate ligands coordinate through multiple oxygen atoms, forming a ring structure
Hydration StateTypically obtained as a trihydrate (K2Sb2(C4H2O6)23H2O\text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 \cdot 3\text{H}_2\text{O})

Decomposition and Hazardous Reactions

APT undergoes decomposition under specific conditions:

a. Thermal Decomposition:
Heating APT releases toxic fumes, including stibine gas (SbH3\text{SbH}_3), when exposed to acidic reducing agents .

b. Reaction with Acids:
Stibine formation (SbH3\text{SbH}_3) occurs in the presence of fresh hydrogen, posing flammability and toxicity risks .

c. Reaction with Mineral Acids:
APT reacts violently with hydrochloric, sulfuric, and nitric acids, potentially generating toxic gases .

Incompatibility Profile

APT exhibits strong reactivity with several classes of compounds:

Incompatible Substances Reaction Type Key Hazards
Tannic acidPrecipitationUnstable complex formation
Alkalis (e.g., LiOH, NaOH)Neutralization reactionRelease of antimony oxides
Lead saltsPrecipitationFormation of insoluble lead tartrate
Oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4)Oxidative decompositionGeneration of toxic antimony oxides
Mercury bichloridePrecipitationUnstable mercury-containing compounds

This reactivity makes APT incompatible with many laboratory reagents, necessitating careful handling .

Scientific Research Applications

Medical Applications

1.1 Antiparasitic Agent

Antimony potassium tartrate has historically been used as an effective treatment for parasitic infections, particularly schistosomiasis and leishmaniasis. Its mechanism involves the inhibition of the growth of parasites through various biochemical pathways. Clinical studies have demonstrated its efficacy when administered intravenously, although it requires careful dosing due to potential toxicity .

1.2 Antitumor Activity

Recent research has indicated that this compound exhibits antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy. A study found that it could suppress leukemia cell growth similarly to arsenic trioxide but with fewer side effects, positioning it as a promising candidate for further investigation in oncology .

1.3 Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies typically involve administering varying doses to laboratory animals and monitoring for adverse effects, particularly focusing on potential carcinogenic risks associated with long-term exposure .

Industrial Applications

2.1 Textile Industry

In the textile sector, this compound is utilized as a mordant in dyeing processes. It enhances the binding of dyes to fabrics, improving color fastness and overall quality of dyed materials .

2.2 Electroplating and Pigment Production

This compound serves as an additive in electroplating processes and is also used in the manufacturing of pigments. Its properties help improve the stability and durability of coatings applied to various substrates .

2.3 Agricultural Uses

The compound is employed as an insecticide in agriculture, leveraging its toxic properties against pests while being less harmful to crops when used correctly .

Research Applications

3.1 Analytical Chemistry

This compound is used as a resolving agent in analytical chemistry, aiding in the separation and identification of various substances during chemical analyses .

3.2 Case Studies

Several case studies highlight its applications:

  • Case Study 1: In a clinical trial involving patients with schistosomiasis, this compound was administered at doses calculated based on body weight, demonstrating significant efficacy in reducing parasite loads with manageable side effects .
  • Case Study 2: A toxicological study on rats showed that administration via different routes (oral vs. intravenous) yielded varied concentrations of antimony in tissues, underscoring the importance of route selection for future studies on chronic exposure risks .

Table 1: Summary of Medical Applications

ApplicationDescriptionEfficacy/Notes
Antiparasitic TreatmentEffective against schistosomiasis and leishmaniasisRequires careful dosing
Antitumor ActivityInduces apoptosis in cancer cellsFewer side effects than arsenic trioxide
Toxicological StudiesEvaluates safety and potential carcinogenic risksInvolves animal testing

Table 2: Industrial Applications

IndustryApplicationBenefits
TextileMordant for dyeingImproves color fastness
ElectroplatingAdditiveEnhances coating stability
AgricultureInsecticideEffective against pests

Comparison with Similar Compounds

Comparison with Similar Compounds

Trivalent vs. Pentavalent Antimony Compounds

APT belongs to the trivalent antimony class, which contrasts with pentavalent derivatives like sodium stibogluconate (Pentostam) and meglumine antimoniate. Key differences include:

Property Trivalent (APT) Pentavalent (e.g., Sodium Stibogluconate)
Therapeutic Efficacy Higher potency (lower IC₅₀ values) Requires metabolic conversion to Sb(III)
Toxicity Severe (cardiotoxicity, nephrotoxicity) Lower toxicity but still associated with life-threatening side effects
Mechanism Direct inhibition of parasitic enzymes Prodrug requiring intracellular activation

For example, APT exhibited 5-fold higher leishmanicidal activity than Sb(V) compounds in axenic amastigote models . However, its therapeutic window is narrower due to toxicity .

Therapeutic Efficacy in Leishmaniasis

APT has been benchmarked against newer agents:

  • IC₅₀ Values: APT showed IC₅₀ values of 10–50 μM against Leishmania infantum amastigotes, while novel tricyclic heterocycles demonstrated IC₅₀ values as low as 2–5 μM, representing a 2–25-fold improvement in potency .
  • Selectivity : APT has a low selectivity index (SI = 0.1–2.5) against mammalian cells, whereas newer compounds achieved SI values up to 2.5 .

Toxicity Profiles

APT’s toxicity is well-documented:

  • Acute Toxicity : LD₅₀ in rodents ranges from 10–20 mg/kg, with testicular toxicity observed in rats at subchronic doses .
  • Chronic Toxicity : Older studies used flawed methodologies, but recent data confirm APT induces oxidative stress, mitochondrial dysfunction, and DNA damage via reactive oxygen species (ROS) .
  • Comparative Data : Pentavalent compounds like meglumine antimoniate cause fewer acute side effects but still pose risks of pancreatitis and cardiotoxicity .

Resistance Mechanisms

APT shares resistance pathways with cisplatin and arsenite, mediated by multidrug resistance-associated proteins (MRPs) and glutathione (GSH):

  • Cross-Resistance : Cells selected for cisplatin resistance showed 4.4-fold cross-resistance to APT, while APT-resistant cells exhibited 16-fold cross-resistance to cisplatin .
  • MRP1/GSH Role : Overexpression of MRP1 reduces intracellular APT accumulation by 48–59%, a mechanism reversible by GSH inhibitors like buthionine sulfoximine .

Emerging Alternatives and Novel Agents

Recent developments highlight alternatives to APT:

  • Metal-Based Complexes : Bismuth-antimony-tartrate hybrids show reduced toxicity while retaining antiparasitic activity .
  • Non-Antimony Agents: Amphotericin B and miltefosine bypass Sb resistance mechanisms entirely .
  • Nanoparticles: Sb/C composites derived from APT demonstrate utility in energy storage, reflecting APT’s versatility beyond therapeutics .

Q & A

Q. What experimental protocols are recommended for synthesizing APT with high purity and yield?

APT can be synthesized via solid-liquid phase reactions. Optimize conditions using a molar ratio of 1.05:2.0:92 (antimony trioxide : potassium hydrogen tartrate : water) at 90°C for 4.5 hours, achieving ~87% yield. Characterization should include X-ray diffraction (monoclinic crystal system; lattice parameters a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) and infrared spectroscopy to confirm structural integrity .

Q. How do standard methods assess APT’s acute toxicity in preclinical models?

Use rodent models to determine the median lethal dose (LD₅₀) via oral administration. The minimal lethal dose for APT is reported as 300 mg (children) and 1200 mg (adults). Monitor tissue distribution (bone marrow, thyroid, liver) using inductively coupled plasma mass spectrometry (ICP-MS) and evaluate acute effects like emesis or organ damage .

Q. What in vitro assays are suitable for studying APT’s antiparasitic activity?

For Leishmania studies, use promastigote cultures treated with APT concentrations ranging from 0.3 μM–5000 μM. Calculate IC₅₀ values via logarithmic regression (e.g., GraphPad Prism). Include wild-type and antimony-resistant strains to assess resistance mechanisms, and validate results with flow cytometry for apoptosis markers (e.g., phosphatidylserine externalization) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in subchronic toxicity NOAEL values for APT?

Contradictory NOAELs arise from study design differences. For example, Poon et al. (1998) reported a NOAEL of 0.5 ppm based on thyroid histology, but reanalysis attributed findings to physiological adaptation, not toxicity. Contrast this with NTP (1992) data showing a NOAEL of 2500 ppm in rats. Use weight-of-evidence approaches, prioritizing studies with robust controls and validated endpoints (e.g., intraperitoneal studies with dose-response consistency) .

Q. What strategies optimize APT’s antitumor efficacy in NSCLC while minimizing systemic toxicity?

Combine APT with nanoparticle delivery systems (e.g., liposomal encapsulation) to enhance tumor targeting. Validate efficacy via in vitro angiogenesis assays (e.g., tube formation inhibition in HUVECs) and in vivo xenograft models. Monitor antimony biodistribution using radiolabeled APT (e.g., ¹²³Sb isotopes) and compare tumor vs. healthy tissue uptake .

Q. How can cross-disciplinary methods elucidate APT’s mechanism of action in parasitic vs. cancer models?

Integrate transcriptomics (RNA-seq) to identify gene expression changes in Leishmania amastigotes and NSCLC cells post-APT treatment. Pair with metabolomics (LC-MS) to map Sb-induced metabolic disruptions (e.g., TCA cycle inhibition). Validate hypotheses using CRISPR-Cas9 knockout models targeting candidate pathways (e.g., apoptosis regulators) .

Q. What experimental designs address APT resistance in Leishmania species?

Induce resistance by progressively exposing promastigotes to APT (e.g., 10× IC₅₀ over 32 passages). Compare resistant vs. wild-type strains using comparative genomics to identify mutations in Sb uptake/efflux transporters (e.g., AQP1, MRPA). Validate with functional assays, such as Sb accumulation measured via atomic absorption spectroscopy .

Methodological Challenges and Solutions

Q. How should researchers validate APT’s purity and stability in long-term studies?

  • Purity: Use elemental analysis (C, H, Sb content) and X-ray crystallography.
  • Stability: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., tartrate oxidation byproducts).
  • Storage: Maintain ≤30°C in airtight, light-resistant containers to prevent hydrolysis .

Q. What statistical approaches resolve contradictions in APT toxicity data?

Apply meta-analysis to aggregate datasets from NTP (1992), Poon et al. (1998), and Schroeder et al. (1970). Use sensitivity analysis to exclude studies with flawed controls (e.g., Schroeder’s invalid control group methodology). Bayesian modeling can quantify uncertainty in NOAEL estimates .

Tables for Key Data

Toxicity Study Comparison NTP (1992)Poon et al. (1998)Schroeder et al. (1970)
Species F344/N ratsSprague-Dawley ratsNot specified
Exposure Route Drinking waterDrinking waterDrinking water
NOAEL 2500 ppm50 ppm (revised)Unreliable
Key Limitations Robust designMisinterpreted histologyInvalid controls
APT Synthesis Optimization Parameters
Molar Ratio (Sb₂O₃ : KHT : H₂O) 1.05 : 2.0 : 92
Temperature 90°C
Reaction Time 4.5 hours
Yield 86.8%

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